Hexyl heptanoate
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Overview
Description
Hexyl heptanoate belongs to the class of organic compounds known as phenyl-1, 2, 4-triazoles. These are organic compounds containing a 1, 2, 4-triazole substituted by a phenyl group. This compound is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, this compound is primarily located in the membrane (predicted from logP). This compound has a dank, foliage, and green taste.
Scientific Research Applications
1. Anticonvulsant Potential
Triheptanoin, a triglyceride of heptanoate, has been identified as a potential anticonvulsant treatment. Its unique profile suggests promising applications in medically refractory epilepsy therapy. The underlying mechanisms involve anaplerosis, which refills the tricarboxylic acid cycle, and metabolism leading to the production of ketones thought to enter the brain and exert anticonvulsant effects (Borges & Sonnewald, 2012).
2. Biochemical Production
Heptanoate, which is part of hexyl heptanoate, is a commercially valuable biochemical building block. Its production from propionate and ethanol through a mixed culture chain elongation process offers an alternative to traditional methods derived from castor oil, presenting a more sustainable production pathway (Grootscholten et al., 2013).
3. Petrochemical Extraction
This compound's components, like heptane, have been studied in petrochemical extraction. 1-Hexyl-3-methylimidazolium hexafluorophosphate, a related compound, has been used for separating heptane from ethanol, indicating potential applications in refining processes (Pereiro et al., 2006).
4. Biocatalysis in Chemical Synthesis
This compound and similar compounds have been synthesized using biocatalysis. Studies on lipase-catalyzed synthesis in different media, including organic solvents and miniemulsion systems, highlight the versatility of enzymatic methods for ester production. This approach offers a green alternative for synthesizing esters used in flavors and fragrances (de Barros et al., 2009).
Properties
CAS No. |
1119-06-8 |
---|---|
Molecular Formula |
C35H34N4O8 |
Molecular Weight |
638.7 g/mol |
IUPAC Name |
hexyl heptanoate |
InChI |
InChI=1S/C13H26O2/c1-3-5-7-9-11-13(14)15-12-10-8-6-4-2/h3-12H2,1-2H3 |
InChI Key |
IFOGOHVJHKKYCT-UHFFFAOYSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)O[C@H]2C=C[C@H](O[C@@H]2CO/N=C\3/[C@H]4CCN5C(=O)N(C(=O)N5[C@H]4[C@@H]([C@H]6[C@@H]3O6)O)C7=CC=CC=C7)C8=CC=CC=C8 |
SMILES |
CCCCCCC(=O)OCCCCCC |
Canonical SMILES |
COC1=CC=C(C=C1)OC2C=CC(OC2CON=C3C4CCN5C(=O)N(C(=O)N5C4C(C6C3O6)O)C7=CC=CC=C7)C8=CC=CC=C8 |
density |
0.860-0.865 (20°) |
1119-06-8 | |
physical_description |
Liquid; Herbaceous aroma |
solubility |
Insoluble in water; soluble in non-polar solvents Soluble (in ethanol) |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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